Steric Bulk and Molecular Volume: C1‑Methyl Substitution Distinguishes N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine from Unsubstituted Analogs
The presence of a methyl group at the C1 position of the cyclohexane ring in N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine substantially increases steric demand and molecular volume relative to the unsubstituted analog N‑(cyclopropylmethyl)cyclohexanamine . This structural distinction is quantified through molecular weight (167.29 vs. 153.26 g/mol), number of heavy atoms (12 vs. 11), and topological polar surface area (TPSA, 12.03 vs. 12.03 Ų) . The additional methyl group also introduces a chiral center at C1, creating stereochemical complexity absent in the simpler analog and enabling enantioselective interactions in biological systems or asymmetric catalysis [1].
| Evidence Dimension | Molecular weight and steric bulk |
|---|---|
| Target Compound Data | 167.29 g/mol; 12 heavy atoms; C₁₁H₂₁N; contains a chiral center at C1 |
| Comparator Or Baseline | N-(cyclopropylmethyl)cyclohexanamine (CAS 99175-40-3): 153.26 g/mol; 11 heavy atoms; C₁₀H₁₉N; achiral |
| Quantified Difference | +14.03 g/mol (+9.1% molecular weight increase); +1 heavy atom; introduction of a stereocenter |
| Conditions | Calculated molecular properties based on chemical structure; TPSA values derived from standard computational models. |
Why This Matters
A 9.1% increase in molecular weight and the introduction of a stereocenter directly affect ligand-receptor binding kinetics, metabolic stability, and crystallization behavior, factors that are critical in lead optimization and process chemistry.
- [1] PubChem. Cyclohexanamine, N-(cyclopropylmethyl)- (CID 278428). Compound Summary. View Source
